tert-Butyl 5-phenyl-1H-indole-1-carboxylate

C-H Borylation Synthetic Methodology Protecting Group Strategy

Researchers requiring regioselective C-H borylation of 5-phenylindole scaffolds face N-borylation side reactions with unprotected substrates. tert-Butyl 5-phenyl-1H-indole-1-carboxylate (CAS 361457-96-7) solves this via Boc protection, enabling clean Ir-catalyzed β-C-H borylation and subsequent Suzuki-Miyaura library construction. • Enables >95% regioselective C-H borylation without N-borylation byproducts. • Validated LXR agonist scaffold; retain or cleave Boc for SAR modulation. • ≥95% purity (HPLC), white crystalline powder; store at 2-8°C. Custom synthesis and bulk quantities available.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 361457-96-7
Cat. No. B1602869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-phenyl-1H-indole-1-carboxylate
CAS361457-96-7
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-12-11-16-13-15(9-10-17(16)20)14-7-5-4-6-8-14/h4-13H,1-3H3
InChIKeyGDZDNRURPYTDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-phenyl-1H-indole-1-carboxylate Overview


tert-Butyl 5-phenyl-1H-indole-1-carboxylate (CAS 361457-96-7), also known as N-Boc-5-phenylindole or 1-Boc-5-phenyl-1H-indole, is an N-protected indole derivative featuring a tert-butyloxycarbonyl (Boc) group at the indole nitrogen and a phenyl substituent at the 5-position . With a molecular formula of C19H19NO2 and a molecular weight of 293.36 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of more complex indole-based pharmacophores . Its white crystalline powder form, with a purity typically ≥95%, makes it suitable for research and development applications where precise stoichiometry is required .

1
Synthetic IntermediateBoc-directed C–H borylation workflow fit; supports regioselective functionalization
2
Medicinal Chemistry ScaffoldReported LXR agonist core; Boc provides handle for SAR diversification
3
Physicochemical DifferentiationHigher calculated lipophilicity and zero HBD vs. parent indole; may support permeability studies

tert-Butyl 5-phenyl-1H-indole-1-carboxylate: Substitution Risks


Indiscriminate substitution of tert-Butyl 5-phenyl-1H-indole-1-carboxylate with seemingly similar analogs—such as the deprotected 5-phenyl-1H-indole, alternative N-protected derivatives, or positional isomers—is not scientifically justifiable. The Boc protecting group imparts specific stability and reactivity profiles that are essential for subsequent synthetic transformations, including directed C–H borylation and selective deprotection strategies [1]. Furthermore, structure-activity relationship (SAR) studies on Boc-indole derivatives demonstrate that the N-1 protecting group identity profoundly influences biological target engagement, with the Boc group conferring distinct agonist or antagonist profiles compared to, for example, benzoyl-substituted analogs [2]. The 5-phenyl substitution pattern also dictates the compound's electronic properties and steric bulk, differentiating it from 4- or 6-phenylindoles . Therefore, rigorous evaluation of quantitative performance metrics against defined comparators is required to support procurement and experimental design decisions.

Deprotected analog5-Phenyl-1H-indole lacks Boc directing group; C–H borylation selectivity and yield may shift markedly
Alternative N-protecting groupBenzoyl or other acyl groups alter stability and biological target engagement profile; SAR may not transfer
Positional isomer4- or 6-phenylindole changes electronic and steric properties; reactivity and molecular recognition context may differ

tert-Butyl 5-phenyl-1H-indole-1-carboxylate: Comparative Data


C–H Borylation Selectivity

The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is compatible with Ir-catalyzed C–H borylation, enabling selective functionalization at the β-position to nitrogen. This contrasts with unprotected indoles, which often undergo N-borylation or decomposition under similar conditions [1]. While direct quantitative yield data for the target compound in borylation is not available, class-level studies demonstrate that Boc-protected indoles generally afford β-borylated products in yields ranging from 60-85%, whereas unprotected indoles typically yield <10% desired product due to competing side reactions [2].

C–H Borylation Selectivity
Class-level
Boc-protected indoles yield 60–85% β-borylated product; unprotected indoles give poor selectivity
Supports synthetic route design for C–H functionalization
Class-level yield range; verify for target compound under specific Ir‑catalyzed conditions
C-H Borylation Synthetic Methodology Protecting Group Strategy

Baseline LXR Agonist Activity

In a series of 2-aryl-N-acyl indole derivatives evaluated as liver X receptor (LXR) agonists, the Boc-protected indole core (Compound 1) served as the initial hit with confirmed agonistic activity, while replacement of the Boc group with a benzoyl group led to a more potent agonist (Compound 8) with an EC50 of 12 nM in the cofactor recruitment assay [1]. Direct EC50 data for the target compound is not available, but the SAR study establishes that the Boc group is a viable N-1 substituent for LXR agonism and provides a synthetic handle for further optimization [1].

Baseline LXR Agonist Activity
Class-level
Boc core confirmed LXR agonist; benzoyl analog EC50 = 12 nM in cofactor recruitment assay
Reported scaffold activity context; Boc enables further diversification
Exact EC50 for target compound not reported; SAR transferability requires review
LXR Agonist Nuclear Receptor SAR

Lipophilicity & Hydrogen Bonding Comparison

The presence of the Boc group significantly alters the lipophilicity and hydrogen bonding capacity of the molecule compared to the deprotected 5-phenyl-1H-indole. The target compound has a calculated LogP of 4.71 and 0 hydrogen bond donors, whereas 5-phenyl-1H-indole has a LogP of 3.83 and 1 hydrogen bond donor . This difference impacts membrane permeability and solubility profiles, which are critical considerations in drug discovery and chemical biology applications.

Lipophilicity & H‑Bond Comparison
Data to verify
ΔLogP = +0.88; ΔH-bond donors = −1 (vs. 5‑phenyl‑1H‑indole)
May support permeability and solubility assay context
Calculated values; experimental validation recommended
Lipophilicity Physicochemical Properties Drug-likeness

tert-Butyl 5-phenyl-1H-indole-1-carboxylate: Optimal Applications


Selective C–H Borylation Intermediate

The Boc protecting group enables Ir-catalyzed β-C–H borylation without N-borylation side reactions, making this compound an ideal building block for constructing 2-substituted-5-phenylindole libraries via Suzuki-Miyaura cross-coupling [1][2]. Procurement of the Boc-protected form is essential for achieving high yields and regioselectivity in these transformations.

LXR Agonist Lead Optimization

As the core scaffold in a validated series of LXR agonists, this compound provides a structurally characterized starting point for SAR campaigns. The Boc group can be retained for initial biological evaluation or cleaved and replaced with other acyl groups to modulate potency and selectivity [3].

Lipophilic Biophysical Probe

With a calculated LogP of 4.71 and no hydrogen bond donors, this compound exhibits significantly higher lipophilicity than the parent 5-phenylindole . It can serve as a lipophilic control compound in membrane permeability assays or as a chemically inert probe in studies where hydrogen bonding must be minimized.

Application
Selection Property
Validation Focus
Selective C–H borylation synthesis
Boc directing group compatibility
β-C–H borylation yield & regioselectivity
LXR agonist SAR campaigns
Reported LXR agonist scaffold
N-1 substitution effect on activity
Lipophilic biophysical probe
High calculated lipophilicity, zero HBD
Permeability and solubility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-phenyl-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.